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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of

27-O-Demethylrapamycin, an analog of the immunosuppressant and mTOR inhibitor,

rapamycin (also known as sirolimus). The protocols described herein are based on the

selective demethylation of the C27 hydroxyl group of rapamycin.

Introduction
Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with potent

immunosuppressive and anti-proliferative properties.[1] Its mechanism of action involves the

formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the

mammalian Target of Rapamycin (mTOR). The modification of rapamycin at various positions

has been a key strategy in the development of new analogs with altered pharmacokinetic

properties and target specificities. 27-O-Demethylrapamycin is one such analog where the

methyl group at the C27 position is removed. This application note details a one-step chemical

synthesis approach for its preparation from the readily available starting material, sirolimus.[2]

[3]

Principle of the Method
The synthesis of 27-O-Demethylrapamycin is achieved through the selective demethylation of

sirolimus. This is accomplished by utilizing a Lewis acid as a demethylating agent. The protocol

outlined below describes two primary methods: one employing boron tribromide (BBr₃) and

another using a combination of a Lewis acid, such as aluminum chloride (AlCl₃), with an iodide
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source.[2][3] These reagents facilitate the cleavage of the methyl ether at the C27 position to

yield the desired demethylated product.

Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the

synthesis of 27-O-Demethylrapamycin using different demethylating agents, as described in

the cited literature.

Demethyl
ating
Agent

Solvent
Sirolimus
(mmol)

Molar
Ratio
(Sirolimu
s:Reagen
t)

Temperat
ure (°C)

Reaction
Time
(hours)

Yield (%)

BBr₃
Dichlorome

thane
2 1:0.2 -40 4 2.1

AlCl₃ / NaI

/ 15-crown-

5

Acetonitrile 2 1:1:1:1 ~2 8 2.4

AlCl₃ / NaI

/ 15-crown-

5

Acetonitrile 2 1:1:1:1 ~3 12 2.9

AlCl₃ /

Tetrabutyla

mmonium

Iodide

(Bu₄NI)

Acetonitrile 2 1:5:5 ~0 16 1.6

Experimental Protocols
Method 1: Demethylation using Boron Tribromide (BBr₃)

This protocol outlines the demethylation of sirolimus using BBr₃ in dichloromethane.

Materials:
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Sirolimus

Anhydrous Dichloromethane (CH₂Cl₂)

1M Boron tribromide (BBr₃) solution in dichloromethane

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Nitrogen gas

Standard laboratory glassware

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

Dissolve 1.83 g (2 mmol) of sirolimus in 50 mL of anhydrous dichloromethane in a round-

bottom flask under a nitrogen atmosphere.

Cool the solution to -40 °C using a suitable cooling bath.

Slowly add 0.4 mL of a 1M BBr₃ solution in dichloromethane dropwise to the reaction

mixture. The molar ratio of sirolimus to BBr₃ should be approximately 1:0.2.

Maintain the reaction at -40 °C for 4 hours.

After the reaction is complete, quench the reaction by the dropwise addition of a saturated

sodium bicarbonate solution to decompose the excess BBr₃.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Wash the organic layer twice with saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate.

Filter and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by HPLC to obtain 27-O-Demethylrapamycin.

Method 2: Demethylation using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)

This protocol describes the demethylation of sirolimus using a combination of AlCl₃ and NaI

with a crown ether in acetonitrile.

Materials:

Sirolimus

Anhydrous Acetonitrile (CH₃CN)

Aluminum chloride (AlCl₃)

Sodium iodide (NaI)

15-crown-5 ether

Nitrogen gas

Standard laboratory glassware

HPLC system for purification

Procedure:

Solution A: Dissolve 1.83 g (2 mmol) of sirolimus in 15 mL of anhydrous acetonitrile in a

round-bottom flask under a nitrogen atmosphere.

Solution B: In a separate flask, dissolve 0.134 g (1 mmol) of aluminum chloride, 0.150 g (1

mmol) of sodium iodide, and 0.220 g (1 mmol) of 15-crown-5 in 5 mL of anhydrous

acetonitrile.

Cool Solution A to approximately 2 °C.

Slowly add Solution B dropwise to Solution A while maintaining the temperature at ~2 °C.

Allow the reaction to proceed for 8 hours at this temperature.
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Upon completion, follow a similar workup procedure as in Method 1 to remove the Lewis

acid.

Purify the crude product by HPLC to isolate 27-O-Demethylrapamycin.

Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 27-O-
Demethylrapamycin from sirolimus.
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& Extraction
 Phase Separation HPLC Purification
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Caption: General workflow for the synthesis of 27-O-Demethylrapamycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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